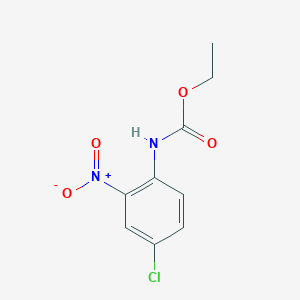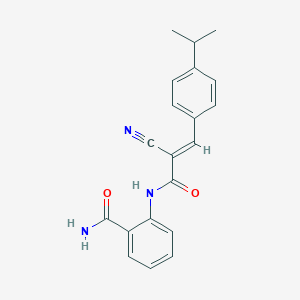![molecular formula C15H14BrN3O2S B255270 N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid, also known as BRD3308, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules that can selectively inhibit the activity of certain proteins, making it a promising candidate for drug development.
Mecanismo De Acción
N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid works by binding to specific proteins, known as bromodomains, which play a critical role in regulating gene expression. By inhibiting the activity of these proteins, N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid can disrupt the growth and survival of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid can induce apoptosis, or programmed cell death, in cancer cells by disrupting the activity of certain proteins involved in cell growth and survival. In addition, it has been shown to modulate the immune response by inhibiting the activity of certain immune cells involved in autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid in lab experiments is its selectivity for specific proteins, which allows for targeted inhibition without affecting other cellular processes. However, its complex synthesis method and limited availability can make it difficult to obtain in large quantities for extensive studies.
Direcciones Futuras
Future research on N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid could focus on its potential therapeutic applications in cancer and autoimmune disorders, as well as its effects on other cellular processes. Additionally, further optimization of its synthesis method could improve its availability for research and drug development.
Métodos De Síntesis
The synthesis of N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid involves several steps, including the reaction of 3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene with N-phenylcarbamimidothioic acid and subsequent purification. The process requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid has been the subject of several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of specific proteins involved in the development and progression of certain diseases, such as cancer and autoimmune disorders.
Propiedades
Nombre del producto |
N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid |
|---|---|
Fórmula molecular |
C15H14BrN3O2S |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid |
InChI |
InChI=1S/C15H14BrN3O2S/c1-21-13-8-11(16)7-10(14(13)20)9-17-19-15(22)18-12-5-3-2-4-6-12/h2-9,17H,1H3,(H2,18,19,22)/b10-9+ |
Clave InChI |
DHMOLOSSRGXVQA-MDZDMXLPSA-N |
SMILES isomérico |
COC1=CC(=C/C(=C\NN/C(=N/C2=CC=CC=C2)/S)/C1=O)Br |
SMILES |
COC1=CC(=CC(=CNNC(=S)NC2=CC=CC=C2)C1=O)Br |
SMILES canónico |
COC1=CC(=CC(=CNNC(=NC2=CC=CC=C2)S)C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)



![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)